molecular formula C27H26N6O2S B2795123 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE CAS No. 893275-06-4

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE

Cat. No.: B2795123
CAS No.: 893275-06-4
M. Wt: 498.61
InChI Key: RZLXRJKJWZDEHZ-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a phenylsulfonyl group attached to a triazoloquinazoline core

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The protected piperazine intermediates are then deprotected and further cyclized to form the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and triazoloquinazolines. For example:

The uniqueness of 1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2,4-DIMETHYLPHENYL)PIPERAZINE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(2,4-dimethylphenyl)piperazine (CAS Number: 893274-13-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H20N6O4SC_{24}H_{20}N_{6}O_{4}S, with a molecular weight of 488.5 g/mol. Its structure features a piperazine ring substituted with a triazoloquinazoline moiety and a benzenesulfonyl group, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC24H20N6O4S
Molecular Weight488.5 g/mol
CAS Number893274-13-0

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing triazole and quinazoline rings have shown efficacy against various bacterial strains. In particular, compounds similar to the one displayed notable activity against Gram-negative bacteria such as Escherichia coli, indicating potential use in treating infections caused by resistant strains .

Anticancer Potential

Research has also pointed towards the anticancer properties of triazoloquinazolines. These compounds have been observed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The specific compound under discussion may exhibit similar mechanisms due to its structural analogies with known anticancer agents .

Neuropharmacological Effects

Piperazine derivatives are often explored for their neuropharmacological effects. The presence of the piperazine ring in this compound suggests potential applications in treating neurological disorders. Studies have shown that piperazine derivatives can act as anxiolytics and antidepressants, possibly affecting serotonin and dopamine receptors .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing mood and anxiety levels.
  • Apoptosis Induction : The ability to trigger programmed cell death pathways is a common feature among anticancer agents.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • A study by Zhang et al. (2022) demonstrated that triazoloquinazoline derivatives showed significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Another investigation highlighted the anticancer effects of similar compounds in vitro, showing reduced viability in various cancer cell lines .

Properties

IUPAC Name

3-(benzenesulfonyl)-5-[4-(2,4-dimethylphenyl)piperazin-1-yl]triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O2S/c1-19-12-13-23(20(2)18-19)31-14-16-32(17-15-31)25-22-10-6-7-11-24(22)33-26(28-25)27(29-30-33)36(34,35)21-8-4-3-5-9-21/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXRJKJWZDEHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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